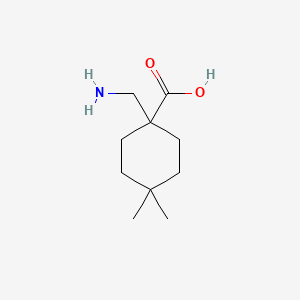![molecular formula C9H12N2O2 B13233223 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid](/img/structure/B13233223.png)
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-haloacetic acid derivatives, followed by cyclization to form the imidazo[1,5-a]pyridine ring system. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid
- **2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid
- **{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine
Uniqueness
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid is unique due to its specific imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)4-7-2-1-3-11-6-10-5-8(7)11/h5-7H,1-4H2,(H,12,13) |
InChI Key |
RAYDTYGRLCUVKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CN=CN2C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13233141.png)



![(2S)-3-[tert-Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13233150.png)

![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid](/img/structure/B13233163.png)



![2-{[(Furan-2-yl)methanesulfonyl]methyl}pyrrolidine](/img/structure/B13233194.png)

![2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide](/img/structure/B13233208.png)
![{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol](/img/structure/B13233214.png)
